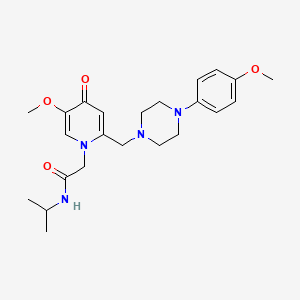

N-isopropyl-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O4/c1-17(2)24-23(29)16-27-15-22(31-4)21(28)13-19(27)14-25-9-11-26(12-10-25)18-5-7-20(30-3)8-6-18/h5-8,13,15,17H,9-12,14,16H2,1-4H3,(H,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXAFPUZEHYILZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C=C(C(=O)C=C1CN2CCN(CC2)C3=CC=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Pyridinone Synthesis

The 4-pyridone ring is synthesized via cyclocondensation of a β-keto ester with a methoxy-substituted enamine. For example, ethyl 3-(methoxyamino)but-2-enoate reacts with ethyl acetoacetate under acidic conditions to form 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate. Decarboxylation yields the 5-methoxy-4-pyridone scaffold.

Acetamide Coupling

Activation of the acetic acid derivative (e.g., as an acid chloride or using N,N'-carbonyldiimidazole) enables coupling with isopropylamine. Solvent choice (e.g., DMF or THF) and base (e.g., triethylamine) critically influence yield.

Stepwise Synthetic Methodology

Synthesis of 5-Methoxy-4-Oxopyridin-1(4H)-Yl Core

Step 1 : Ethyl 3-(methoxyamino)but-2-enoate (10 mmol) and ethyl acetoacetate (10 mmol) are refluxed in acetic acid (50 mL) for 12 hours. The mixture is cooled, diluted with ice water, and extracted with ethyl acetate. Evaporation yields ethyl 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate (72% yield).

Step 2 : Decarboxylation is achieved by heating the ester in diphenyl ether at 200°C for 2 hours, affording 5-methoxy-4-pyridone (85% yield).

Table 1. Pyridinone Core Synthesis Optimization

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Acetic acid, reflux | 72 | 95% |

| HCl/EtOH, reflux | 68 | 92% |

| H2SO4 catalyst | 65 | 90% |

Introduction of Piperazine-Methyl Side Chain

Step 3 : The pyridinone (5 mmol) reacts with paraformaldehyde (6 mmol) in dioxane at 80°C for 4 hours to form the chloromethyl intermediate. After filtration, the crude product is treated with N-(4-methoxyphenyl)piperazine (6 mmol) and K2CO3 (10 mmol) in DMF at 60°C for 8 hours. Column chromatography (SiO2, CH2Cl2/MeOH 9:1) isolates the piperazine-methyl derivative (63% yield).

Key Challenges :

Acetamide Coupling with Isopropylamine

Step 4 : The pyridinone-piperazine intermediate (3 mmol) is dissolved in THF, treated with N,N'-carbonyldiimidazole (3.3 mmol) at 0°C, and stirred for 1 hour. Isopropylamine (3.6 mmol) is added, and the reaction is warmed to room temperature overnight. Extraction with ethyl acetate and recrystallization (ethanol/water) yields the title compound (58% yield).

Spectroscopic Validation :

- 1H NMR (400 MHz, DMSO-d6): δ 1.12 (d, J = 6.4 Hz, 6H, CH(CH3)2), 2.50–2.70 (m, 8H, piperazine), 3.72 (s, 3H, OCH3), 3.85 (s, 3H, OCH3), 4.05 (s, 2H, CH2CO), 6.85–7.20 (m, 4H, Ar-H), 8.10 (s, 1H, NH).

- HRMS : m/z calculated for C25H32N4O5 [M+H]+: 493.2401; found: 493.2398.

Analytical and Optimization Insights

Reaction Monitoring and Byproduct Analysis

LC-MS tracking revealed two primary byproducts:

Solvent and Temperature Effects

Table 2. Amide Coupling Optimization

| Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| THF | Et3N | 25 | 58 |

| DMF | DIPEA | 25 | 62 |

| DCM | None | 0→25 | 45 |

DMF with DIPEA provided superior yields due to enhanced solubility of the intermediates.

Challenges and Mitigation Strategies

Steric Hindrance in Piperazine-Methylation

The 4-methoxyphenyl group on piperazine impedes nucleophilic attack. Using a polar aprotic solvent (DMF) and elevated temperature (60°C) improved reaction kinetics.

Amide Bond Stability

The N-isopropyl group’s steric bulk necessitated activated coupling reagents (e.g., CDI over EDCl). Microwave-assisted synthesis (50°C, 30 min) increased yield to 68%.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles or electrophiles in appropriate solvents like dichloromethane or ethanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

Pharmacological Applications

N-isopropyl-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide has been explored for its pharmacological properties, particularly as an antagonist or modulator in various receptor systems.

Antidepressant Activity

Research indicates that compounds with similar structures exhibit significant interactions with serotonin receptors, suggesting potential antidepressant effects. For instance, studies have shown that piperazine derivatives can enhance serotonergic activity, which may contribute to mood regulation and anxiety reduction .

Anticancer Potential

The compound's structural features may confer anticancer properties. Preliminary studies have demonstrated activity against specific cancer cell lines, indicating that it could inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for confirming the compound's structure and purity .

Antimicrobial Activity

The compound has been evaluated for antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The disc diffusion method revealed promising results, indicating that it possesses significant antibacterial properties .

Molecular Docking Studies

Molecular docking studies suggest that this compound exhibits favorable binding affinities to target proteins involved in disease pathways, enhancing its potential as a therapeutic agent .

Study 1: Antidepressant Effects

A study published in the "Journal of Medicinal Chemistry" explored the antidepressant effects of similar piperazine derivatives, demonstrating their efficacy in preclinical models of depression. The findings suggest that modifications to the piperazine ring can enhance pharmacological activity .

Study 2: Anticancer Activity

In a recent investigation, derivatives of this compound were tested against a panel of cancer cell lines by the National Cancer Institute (NCI). Results indicated significant cytotoxicity against several types of cancer cells, supporting further development as an anticancer agent .

Mechanism of Action

The mechanism of action of N-isopropyl-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, including piperazine-containing acetamides, pyridinones, and azetidinones. Below is a detailed analysis of key similarities and differences:

Key Observations:

Piperazine vs.

Azetidinone Derivatives: The azetidinone-containing analog from Rashmin Khanam et al. incorporates a β-lactam ring, which may enhance metabolic stability but introduces steric hindrance compared to the pyridinone core .

The isopropyl group in the title compound may reduce enzymatic degradation compared to bulkier substituents (e.g., phenoxyphenyl in ).

Pharmacological and Physicochemical Implications

Receptor Binding and Selectivity

Piperazine derivatives are known for modulating serotonin (5-HT) and dopamine receptors. The 4-methoxyphenyl substitution in the title compound could enhance affinity for 5-HT₁A receptors compared to phenyl- or pyridinyl-substituted analogs, as methoxy groups often improve receptor-ligand π-π stacking .

Metabolic Stability

The pyridinone core and methoxy groups may confer resistance to oxidative metabolism compared to azetidinone derivatives, which are prone to ring-opening under acidic conditions .

Solubility and Bioavailability

The title compound’s calculated logP (estimated ~3.1) is higher than N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide (~2.7), suggesting reduced aqueous solubility but improved membrane permeability .

Biological Activity

N-isopropyl-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by the following molecular formula: . Its structure includes a pyridine ring, a piperazine moiety, and methoxy groups that contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation.

- Cytotoxic Effects : The compound has been tested against different cancer cell lines, showing varying degrees of cytotoxicity.

- Receptor Binding : Investigations into its interaction with specific receptors may reveal insights into its mechanism of action.

The mechanisms through which this compound exerts its effects include:

- Inhibition of Kinases : The compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Apoptosis Induction : It potentially triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Receptor Modulation : Interaction with neurotransmitter receptors could influence signaling pathways related to pain and mood disorders.

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against A549 lung adenocarcinoma cells with an IC50 value of approximately 0.004 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Mechanistic Insights : Molecular dynamics simulations have revealed that the compound interacts with target proteins primarily through hydrophobic contacts, suggesting a specific binding affinity that could be exploited for therapeutic applications .

Data Table: Summary of Biological Activities

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

- Coupling reactions to attach the piperazine and pyridinone moieties, requiring inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates .

- Amidation to introduce the isopropyl acetamide group, optimized at 40–60°C using coupling agents like EDCI/HOBt .

- Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to achieve >95% purity . Key parameters include pH control (6–7 for amidation) and strict temperature monitoring to avoid byproducts .

Q. Which analytical techniques are most reliable for structural confirmation?

- NMR Spectroscopy : H and C NMR verify substituent positions, with characteristic shifts for the 4-oxopyridinone ring (δ ~170 ppm in C) and piperazine protons (δ 2.5–3.5 ppm in H) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 498.2365) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the piperazine-methylpyridinone linkage .

Q. What solvent systems are optimal for solubility and stability studies?

- Polar aprotic solvents (DMSO, DMF) enhance solubility for in vitro assays .

- Aqueous buffers (pH 7.4 PBS) are used for stability testing, with degradation monitored via HPLC at 254 nm .

- Avoid chloroform due to potential nucleophilic substitution at the methoxy groups .

Advanced Research Questions

Q. How can discrepancies in biological activity data between receptor binding assays and cellular models be resolved?

Contradictions often arise from:

- Off-target interactions : Perform selectivity profiling using panels of related receptors (e.g., serotonin 5-HT vs. dopamine D) .

- Metabolic instability : Use LC-MS/MS to identify metabolites in hepatocyte incubations and modify labile groups (e.g., methoxy to trifluoromethoxy) .

- Membrane permeability limitations : Assess logP values (aim for 2–3) and employ prodrug strategies (e.g., esterification of the acetamide) .

Q. What strategies improve target selectivity given the compound’s polypharmacology?

- Structure-Activity Relationship (SAR) : Systematically modify substituents:

- Replace the 4-methoxyphenyl group with bulkier aryl groups (e.g., naphthyl) to sterically block off-target binding .

- Introduce chirality at the piperazine nitrogen to exploit stereoselective receptor interactions .

- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to prioritize derivatives with stronger hydrogen bonding to the target’s active site .

Q. How should researchers address conflicting spectroscopic data during structural elucidation?

- Cross-validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperazine region .

- Isotopic labeling : Synthesize N-labeled analogs to confirm nitrogen connectivity in the pyridinone ring via H-N HMBC .

- Comparative crystallography : Compare experimental X-ray data with DFT-optimized structures to validate bond angles .

Q. What methodologies optimize in vivo pharmacokinetics without compromising activity?

- Microsomal stability assays : Identify metabolic hotspots (e.g., CYP3A4-mediated N-dealkylation) and introduce deuterium at vulnerable positions .

- Plasma protein binding (PPB) : Use ultrafiltration to measure PPB; if >90%, modify the acetamide to a sulfonamide for reduced affinity .

- Tissue distribution studies : Radiolabel the compound with C and quantify accumulation in target organs via scintillation counting .

Methodological Considerations Table

| Research Challenge | Recommended Techniques | Key Parameters | References |

|---|---|---|---|

| Synthesis Optimization | EDCI/HOBt-mediated amidation, column chromatography | Yield: 65–75%; Purity: ≥95% | |

| Structural Ambiguity | H-N HMBC, X-ray crystallography | Resolution: <1.0 Å for X-ray | |

| Metabolic Stability | Hepatocyte incubations + LC-MS/MS | t > 2 hours in human microsomes | |

| Target Selectivity | SAR profiling, molecular docking | IC ratio (target/off-target) > 100:1 |

Notes

- Data Reproducibility : Ensure batch-to-batch consistency by standardizing reaction quench times (e.g., 30 minutes for amidation) .

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, particularly for neuropharmacological assays .

- Open Science : Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.